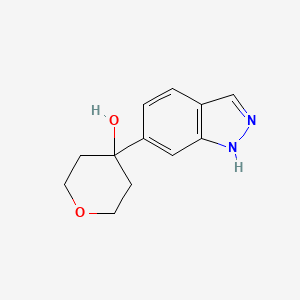
3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT is a complex organic compound that features a benzoxazole core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole core, followed by the introduction of phenyl groups and sulfonate groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the electronic structure of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique properties could make it valuable in materials science and engineering.
Mechanism of Action
The mechanism by which 3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT include other benzoxazole derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C43H51N3O8S2 |
|---|---|
Molecular Weight |
802 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[5-phenyl-2-[(E)-2-[(Z)-[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C37H36N2O8S2.C6H15N/c1-2-27(23-36-38(19-9-21-48(40,41)42)32-25-30(15-17-34(32)46-36)28-11-5-3-6-12-28)24-37-39(20-10-22-49(43,44)45)33-26-31(16-18-35(33)47-37)29-13-7-4-8-14-29;1-4-7(5-2)6-3/h3-8,11-18,23-26H,2,9-10,19-22H2,1H3,(H-,40,41,42,43,44,45);4-6H2,1-3H3 |
InChI Key |
GHMPSHNCLOMDDW-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)O.CCN(CC)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)O.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1498458.png)


![2,8-Diazaspiro[4.5]decan-1-one, 2-(phenylmethyl)-](/img/structure/B1498464.png)

![ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1498468.png)






